molecular formula C15H13ClN2O4 B6548886 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide CAS No. 1105226-81-0

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide

Cat. No.: B6548886
CAS No.: 1105226-81-0
M. Wt: 320.73 g/mol
InChI Key: GTKZITJNBYJGMT-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a phenoxyethyl group attached to the nitrogen atom of the benzamide moiety

Safety and Hazards

The safety and hazards associated with “4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide” are not specified in the current literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-phenoxyethylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-chloro-3-amino-N-(2-phenoxyethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-phenoxyethylamine.

Scientific Research Applications

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts specific physicochemical properties and biological activities

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-13-7-6-11(10-14(13)18(20)21)15(19)17-8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKZITJNBYJGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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